molecular formula C21H21BrN2O3 B335507 (4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B335507
M. Wt: 429.3 g/mol
InChI Key: OQLKUKFOILDKOQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazines. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the bromophenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar biological activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-cancer, anti-microbial, and anti-viral activities.

Industry

Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific biological target. Generally, pyrazolones may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Known for its analgesic and antipyretic properties.

    Phenylbutazone: Used as an anti-inflammatory drug.

    Metamizole: An analgesic and antispasmodic drug.

Uniqueness

The uniqueness of (4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents, which may confer unique biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

(4E)-2-(3-bromophenyl)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C21H21BrN2O3/c1-13(2)27-19-9-8-15(11-20(19)26-4)10-18-14(3)23-24(21(18)25)17-7-5-6-16(22)12-17/h5-13H,1-4H3/b18-10+

InChI Key

OQLKUKFOILDKOQ-VCHYOVAHSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC(C)C)OC)C3=CC(=CC=C3)Br

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(C)C)OC)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(C)C)OC)C3=CC(=CC=C3)Br

Origin of Product

United States

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